molecular formula C7H14O4 B8697612 2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol CAS No. 83490-15-7

2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol

Cat. No.: B8697612
CAS No.: 83490-15-7
M. Wt: 162.18 g/mol
InChI Key: RHLBPAKKUQILTE-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol is an organic compound with the molecular formula C7H14O4. It is known for its unique structure, which includes a 1,3-dioxolane ring and an ethoxyethanol group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol typically involves the reaction of 1,3-dioxolane with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The 1,3-dioxolane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol is unique due to its combination of a 1,3-dioxolane ring and an ethoxyethanol group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

83490-15-7

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethoxy]ethanol

InChI

InChI=1S/C7H14O4/c8-2-4-9-3-1-7-10-5-6-11-7/h7-8H,1-6H2

InChI Key

RHLBPAKKUQILTE-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCOCCO

Origin of Product

United States

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